molecular formula C19H26Cl2N8O2 B13760987 Benzoic acid, p-(6-(4-(2-chloroethyl)piperazinyl)-2,4-diamino-5-pyrimidinyl)azo-, ethyl ester, hydrochloride, dihydrate CAS No. 72017-55-1

Benzoic acid, p-(6-(4-(2-chloroethyl)piperazinyl)-2,4-diamino-5-pyrimidinyl)azo-, ethyl ester, hydrochloride, dihydrate

Cat. No.: B13760987
CAS No.: 72017-55-1
M. Wt: 469.4 g/mol
InChI Key: JNVMWSXDXGEFJJ-UHFFFAOYSA-N
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Description

Benzoic acid, p-(6-(4-(2-chloroethyl)piperazinyl)-2,4-diamino-5-pyrimidinyl)azo-, ethyl ester, hydrochloride, dihydrate is a complex organic compound with a unique structure that combines benzoic acid, piperazine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, p-(6-(4-(2-chloroethyl)piperazinyl)-2,4-diamino-5-pyrimidinyl)azo-, ethyl ester, hydrochloride, dihydrate typically involves multiple steps. The process begins with the preparation of the piperazine and pyrimidine intermediates, followed by their coupling with benzoic acid derivatives. The final step involves the esterification of the benzoic acid with ethanol and the formation of the hydrochloride salt. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, p-(6-(4-(2-chloroethyl)piperazinyl)-2,4-diamino-5-pyrimidinyl)azo-, ethyl ester, hydrochloride, dihydrate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Benzoic acid, p-(6-(4-(2-chloroethyl)piperazinyl)-2,4-diamino-5-pyrimidinyl)azo-, ethyl ester, hydrochloride, dihydrate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, p-(6-(4-(2-chloroethyl)piperazinyl)-2,4-diamino-5-pyrimidinyl)azo-, ethyl ester, hydrochloride, dihydrate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, p-(6-(4-(2-chloroethyl)piperazinyl)-2,4-diamino-5-pyrimidinyl)azo-, ethyl ester, hydrochloride, dihydrate is unique due to its combination of benzoic acid, piperazine, and pyrimidine moieties. This structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

72017-55-1

Molecular Formula

C19H26Cl2N8O2

Molecular Weight

469.4 g/mol

IUPAC Name

ethyl 4-[[2,4-diamino-6-[4-(2-chloroethyl)piperazin-4-ium-1-yl]pyrimidin-5-yl]diazenyl]benzoate;chloride

InChI

InChI=1S/C19H25ClN8O2.ClH/c1-2-30-18(29)13-3-5-14(6-4-13)25-26-15-16(21)23-19(22)24-17(15)28-11-9-27(8-7-20)10-12-28;/h3-6H,2,7-12H2,1H3,(H4,21,22,23,24);1H

InChI Key

JNVMWSXDXGEFJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=NC2=C(N=C(N=C2N3CC[NH+](CC3)CCCl)N)N.[Cl-]

Origin of Product

United States

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